Talampanel

Descripción general

Descripción

Synthesis Analysis

The synthesis of Talampanel involves several key steps, including L-proline-catalyzed asymmetric α-aminooxylation of aldehydes and regioselective tosylation of diols followed by reduction . A formal total synthesis of Talampanel has also been described, which was undertaken to utilize greener reaction conditions .Molecular Structure Analysis

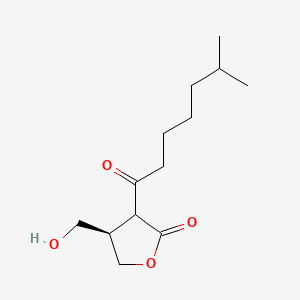

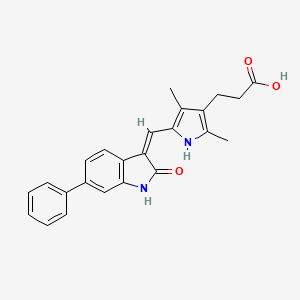

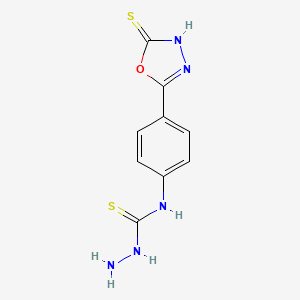

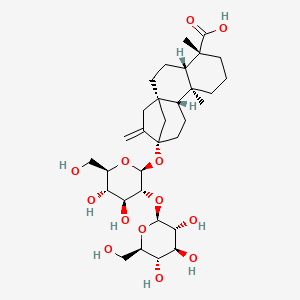

Talampanel has a molecular formula of C19H19N3O3 . Its structure includes a benzodiazepine ring, which is a common feature in many psychoactive drugs .Aplicaciones Científicas De Investigación

Antagonist of AMPA/Kainate Receptors

Talampanel (also known as Ampanel, Kinampa, LY 300164, GYKI 53773) is a potent non-competitive antagonist of AMPA and Kainate receptors . It has an effective concentration of 10-300 µM .

Anticonvulsant Effect

Talampanel has been examined in several animal models. Sub protective doses of Talampanel potentiate the anticonvulsant effect of other anticonvulsant drugs such as valproate and phenytoin .

Allosteric Inhibitor of the AMPA Receptor

Talampanel acts as an allosteric inhibitor of the AMPA receptor . This means it binds to a site on the AMPA receptor that is different from the active site, changing the receptor’s conformation and modulating its activity .

Broad Spectrum of Action in Animal Models of Epilepsy

Talampanel has a broad spectrum of action in animal models of epilepsy . This suggests that it could potentially be used to treat a variety of different types of epilepsy .

Neuroprotection

Talampanel has shown neuroprotective effects in animal models . This suggests that it could potentially be used to protect neurons from damage or degeneration .

Reduction of Seizures in Patients with Refractory Partial Seizures

Clinical experience to date has shown that Talampanel can effectively reduce seizures in patients with refractory partial seizures .

Treatment for Recurrent Malignant Glioma

Talampanel has been evaluated in a phase 2 trial for the treatment of recurrent malignant glioma . The trial aimed to evaluate the efficacy of Talampanel in these patients as measured by 6-month progression-free survival .

Mecanismo De Acción

Target of Action

Talampanel is a potent and selective antagonist of the glutamine AMPA receptors . These receptors, namely Glutamate receptor 1, Glutamate receptor 2, Glutamate receptor 3, and Glutamate receptor 4, are the primary targets of Talampanel . They play a crucial role in the central nervous system, mediating the majority of fast synaptic excitation in the brain .

Mode of Action

As a noncompetitive and selective antagonist, Talampanel inhibits the AMPA receptors, thereby reducing the excitatory synaptic transmission . Studies have shown that the administration of Talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40% In combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity .

Biochemical Pathways

Talampanel’s action on the AMPA receptors affects the glutamatergic neurotransmission pathway, which is the primary excitatory pathway in the mammalian central nervous system . By inhibiting the AMPA receptors, Talampanel can modulate this pathway and its downstream effects, potentially influencing various neurological conditions like epilepsy and Parkinson’s disease .

Pharmacokinetics

Talampanel is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours . The half-life of Talampanel is between 3-6 hours . The pharmacokinetics of Talampanel may be influenced by concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .

Result of Action

The molecular and cellular effects of Talampanel’s action primarily involve the reduction of excitatory synaptic transmission in the brain. This can lead to a decrease in neuronal hyperexcitability, which is a characteristic feature of conditions like epilepsy . In the context of Parkinson’s disease, Talampanel can decrease levodopa-induced dyskinesias and potentiate the antiparkinsonian action of levodopa .

Action Environment

The action, efficacy, and stability of Talampanel can be influenced by various environmental factors. For instance, the presence of other medications, particularly AEDs, can affect Talampanel’s metabolism and thereby its action . Furthermore, factors such as the patient’s overall health status, age, and genetic makeup could also potentially influence the drug’s efficacy and stability.

Safety and Hazards

Propiedades

IUPAC Name |

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACAAXNEHGBPOQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167259 | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |

| Record name | Talampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Talampanel | |

CAS RN |

161832-65-1 | |

| Record name | (-)-Talampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161832-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

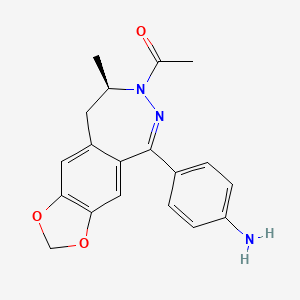

A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, Talampanel inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]

ANone: The provided research papers primarily focus on the biological activity and clinical applications of Talampanel. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

A: Talampanel is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]

A: While the provided research doesn't delve into specific computational modeling studies on Talampanel, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing Talampanel's interactions with its target.

A: Research indicates that the 4-aminophenyl group in Talampanel's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to Talampanel, further emphasizing the role of structural variations in influencing activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

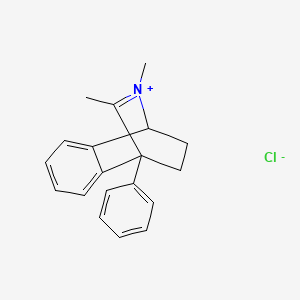

![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)